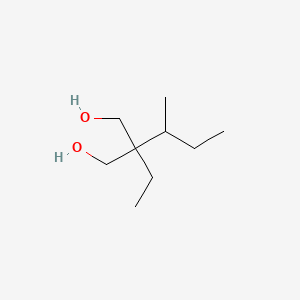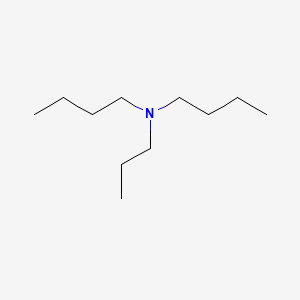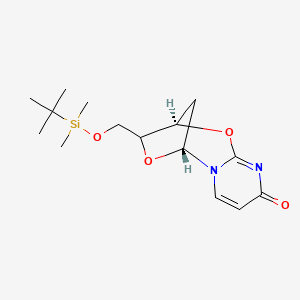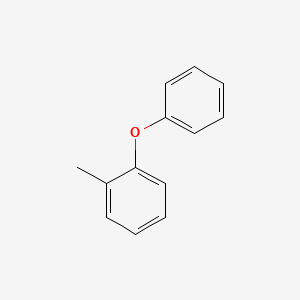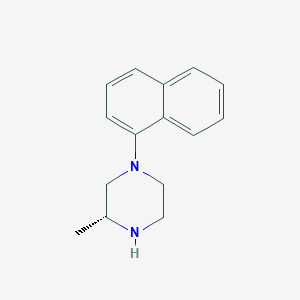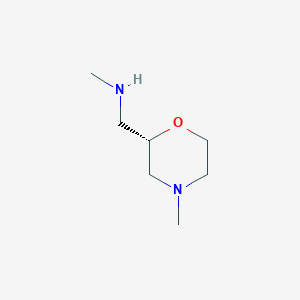![molecular formula C10H16O4S B13745765 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid CAS No. 46365-05-3](/img/structure/B13745765.png)
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is a bicyclic compound with a unique structure that includes a sulfonic acid group. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications. Its molecular formula is C10H16O4S, and it has a molecular weight of 232.297 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, often derived from readily available precursors such as camphor or its derivatives.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxo group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
7-Oxabicyclo[2.2.1]heptane: Lacks the oxo and sulfonic acid groups, making it less reactive.
Uniqueness
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is unique due to the presence of both the oxo and sulfonic acid groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
46365-05-3 |
|---|---|
Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
LKTRVKICUSKZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
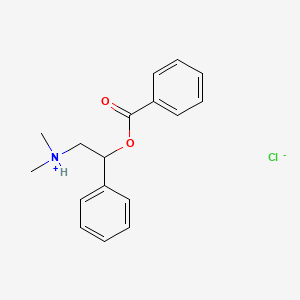
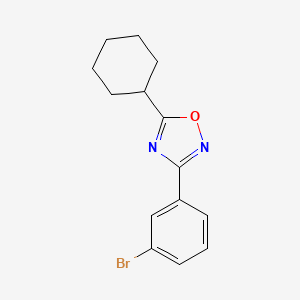
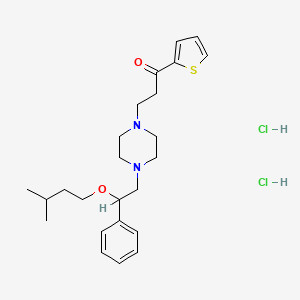
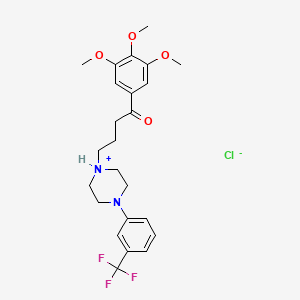
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
